Michellamine F
Description
Structure
2D Structure
Properties
CAS No. |
191539-54-5 |
|---|---|
Molecular Formula |
C47H48N2O8 |
Molecular Weight |
768.9 g/mol |
IUPAC Name |
(1R,3R)-5-[4-hydroxy-3-[1-hydroxy-4-[(3R)-6-hydroxy-8-methoxy-1,3-dimethyl-3,4-dihydroisoquinolin-5-yl]-8-methoxy-6-methylnaphthalen-2-yl]-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol |
InChI |
InChI=1S/C47H48N2O8/c1-20-10-26-28(42-32-14-22(3)48-24(5)40(32)34(50)18-35(42)51)16-30(46(53)44(26)37(12-20)55-7)31-17-29(27-11-21(2)13-38(56-8)45(27)47(31)54)43-33-15-23(4)49-25(6)41(33)39(57-9)19-36(43)52/h10-13,16-19,22-24,48,50-54H,14-15H2,1-9H3/t22-,23-,24-/m1/s1 |
InChI Key |
VSDWMCJBOALEDE-WXFUMESZSA-N |
SMILES |
CC1CC2=C(C(=CC(=C2C(N1)C)O)O)C3=CC(=C(C4=C3C=C(C=C4OC)C)O)C5=C(C6=C(C=C(C=C6OC)C)C(=C5)C7=C8CC(N=C(C8=C(C=C7O)OC)C)C)O |
Isomeric SMILES |
C[C@@H]1CC2=C(C(=CC(=C2[C@H](N1)C)O)O)C3=CC(=C(C4=C3C=C(C=C4OC)C)O)C5=C(C6=C(C=C(C=C6OC)C)C(=C5)C7=C8C[C@H](N=C(C8=C(C=C7O)OC)C)C)O |
Canonical SMILES |
CC1CC2=C(C(=CC(=C2C(N1)C)O)O)C3=CC(=C(C4=C3C=C(C=C4OC)C)O)C5=C(C6=C(C=C(C=C6OC)C)C(=C5)C7=C8CC(N=C(C8=C(C=C7O)OC)C)C)O |
Synonyms |
michellamine F |
Origin of Product |
United States |
Isolation, Characterization, and Structural Elucidation of Michellamine F
Plant Source and Geographic Origin of Michellamine F Isolation
This compound, along with other related michellamines (D, E, and F), has been primarily isolated from plants belonging to the genus Ancistrocladus. Specifically, Ancistrocladus korupensis, a liana species native to the rainforests of Cameroon and adjacent Nigeria, is a significant source of these alkaloids acs.orgresearchgate.netacs.orgnih.govasm.orgwikipedia.org. Another species, Ancistrocladus abbreviatus, has also been identified as a source for michellamines acs.orgnih.govebi.ac.uk. The geographical origin in Central Africa is crucial, as these plants thrive in specific tropical environments, contributing to the unique chemical profiles observed.
Table 1: Primary Plant Sources of this compound
| Plant Species | Geographic Origin | Alkaloid Class |
| Ancistrocladus korupensis | Cameroon, Nigeria | Michellamines (D-F), etc. |
| Ancistrocladus abbreviatus | (Not specified in sources) | Michellamines |
Extraction and Purification Methodologies for this compound
The isolation of this compound from its plant matrix involves a multi-step process, typically starting with extraction using organic solvents. Air-dried plant material, such as leaves or twigs, is often exhaustively extracted with solvents like dichloromethane (B109758) (DCM) or methanol (B129727) (MeOH), or a mixture of these (e.g., DCM/MeOH 1:1) acs.orgresearchgate.netup.ac.za. Following initial extraction, the crude extract undergoes fractionation. Common purification techniques include liquid-liquid partitioning, often using hexane (B92381) to remove less polar compounds, followed by chromatographic methods such as silica (B1680970) gel column chromatography acs.orgresearchgate.netup.ac.za. Preparative High-Performance Liquid Chromatography (HPLC) is frequently employed for the final purification steps to obtain pure this compound researchgate.netacs.org. Confirmation of purity is typically achieved using HPLC coupled with mass spectrometry (MS) .
Spectroscopic and Analytical Techniques for Structural Determination
The determination of this compound's complex structure relies on a suite of advanced spectroscopic and analytical techniques. These methods provide detailed information about the molecule's connectivity, functional groups, and three-dimensional arrangement.
NMR spectroscopy is a cornerstone in the structural elucidation of natural products like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in mapping out the carbon-hydrogen framework and identifying the precise connectivity of atoms within the molecule researchgate.netup.ac.za. Nuclear Overhauser Effect (NOE) correlations are particularly vital for defining the relative stereochemistry and spatial proximity of atoms, which is crucial for understanding the molecule's conformation and stereochemical relationships acs.orgacs.orgnih.gov.
Mass spectrometry (MS) plays a critical role in determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the molecular formula researchgate.netnih.govmdpi.com. Techniques such as Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) are used to analyze fragmentation patterns, which offer further clues about the substructures and connectivity within the molecule mdpi.comcapes.gov.br. MS is also essential for confirming the purity of isolated compounds .
While direct reports of X-ray crystallography specifically for this compound are not extensively detailed in the provided search results, it remains a powerful technique for definitive structural determination of crystalline compounds up.ac.zamdpi.com. X-ray crystallography can provide unambiguous information about bond lengths, bond angles, and the precise three-dimensional arrangement of atoms, including stereochemistry. If this compound can be crystallized, this method would offer the most conclusive structural confirmation.
Stereochemical Elucidation and Atropisomeric Properties of this compound
A defining characteristic of the michellamine family, including this compound, is their atropisomeric nature asm.orgwikipedia.orgunibo.itntu.edu.sg. Atropisomerism refers to stereoisomerism arising from restricted rotation around a single bond, typically a biaryl linkage, creating a chiral axis rather than a chiral center unibo.itntu.edu.sgillinois.edu. This restricted rotation leads to the formation of stable, isolable conformers that are non-superimposable on their mirror images (enantiomers) or diastereomers.
The stereochemistry of michellamines is established through a combination of techniques, including NOE correlations, chemical degradation studies, and Circular Dichroism (CD) spectroscopy acs.orgacs.orgnih.gov. Michellamines are dimeric naphthylisoquinoline alkaloids, where two monomeric units are linked, creating the potential for atropisomerism. Specifically, this compound has been noted to possess a dihydroisoquinoline ring system, a structural feature shared with other michellamines such as A4 rsc.org. The precise configuration of the chiral axis in this compound contributes to its unique biological interactions.
Data Tables
Table 1: Isolation and HIV-Inhibitory Activity of Selected Michellamines
| Compound | Isolation Source | Chemical Class | Reported In Vitro HIV Activity (EC50/IC50) |
| Michellamine B | Ancistrocladus korupensis | Dimeric Naphthylisoquinoline Alkaloid | 17–188 µM (HIV) mdpi.com, 20.4 µM (HIV-1) mdpi.com |
| Michellamine D | Ancistrocladus korupensis | Dimeric Naphthylisoquinoline Alkaloid | 17–188 µM (HIV) mdpi.com |
| Michellamine E | Ancistrocladus korupensis | Dimeric Naphthylisoquinoline Alkaloid | 17–188 µM (HIV) mdpi.com |
| Michellamine F | Ancistrocladus korupensis | Dimeric Naphthylisoquinoline Alkaloid | 17–188 µM (HIV) mdpi.com |
| Michellamine A2 | Ancistrocladus congolensis | Dimeric Naphthylisoquinoline Alkaloid | 29.6 µM (HIV-1) mdpi.com |
| Michellamine A3 | Ancistrocladus congolensis | Dimeric Naphthylisoquinoline Alkaloid | 15.2 µM (HIV-1) mdpi.com |
| Michellamine A4 | Ancistrocladus congolensis | Dimeric Naphthylisoquinoline Alkaloid | 35.9 µM (HIV-1) mdpi.com |
Note: EC50/IC50 values represent the concentration required to inhibit 50% of viral activity or cell killing in vitro. Ranges are provided where specific values for a single compound were not consistently reported across all studies.
Table 2: Key Structural and Chemical Information for Michellamine Dimers
| Property | Michellamine A (Representative Dimer) | This compound (Representative Dimer) |
| Molecular Formula | C46H48N2O8 | Likely similar to Michellamine A |
| Molar Mass (Da) | ~756.9 | Likely similar to Michellamine A |
| Chemical Class | Dimeric Naphthylisoquinoline Alkaloid | Dimeric Naphthylisoquinoline Alkaloid |
| Key Structural Feature | Atropisomeric biaryl axis, dimer | Atropisomeric biaryl axis, dimer |
| Potential Structural Variation | Specific coupling pattern, stereochemistry | May include dihydroisoquinoline ring system nih.gov |
| Primary Research Focus | Anti-HIV activity | Anti-HIV activity |
Note: Specific molecular formulas and detailed structural variations for this compound are often discussed in the context of the broader Michellamine D-F series or compared to Michellamine A. The data presented reflects general characteristics of these dimeric alkaloids.
Molecular and Cellular Mechanisms of Action of Michellamine F
Time-Course Studies on Cellular Activity and Viral Replication Inhibition
Time-course studies provide crucial insights into when Michellamine compounds exert their antiviral effects. Research involving Michellamine B indicates that it can partially inhibit HIV-induced cell killing and syncytium formation even when administered up to 48 hours after acute infection. However, complete suppression of viral reproduction is achieved only when the compound is added immediately post-infection capes.gov.brnih.govnih.govasm.orgebi.ac.uk. Furthermore, limited-treatment experiments have revealed that Michellamine B requires continuous presence in the cellular environment to provide maximal antiviral protection, and it does not affect HIV replication in cells where the infection is already established or in chronically infected cells capes.gov.brnih.govnih.govebi.ac.uk.
In contrast, studies involving Michellamines D and F suggest that these compounds likely target the early stages of viral infection. Time of addition assays have indicated that pre-treatment or co-treatment with Michellamines D and F effectively reduces viral infection. Specifically, Michellamine F has demonstrated significant repressive activity against multiple strains of HIV, exhibiting an EC50 value of 2 μM against the HIV-RF strain nih.gov. These findings suggest that this compound, like other Michellamines, is most effective when introduced early in the viral life cycle.
Interactions with Cellular Pathways Governing Viral Life Cycles
The mechanism of action for Michellamine B involves intervention at multiple stages of the HIV life cycle. It does not directly affect HIV virions or impede the initial binding of the virus to target cells capes.gov.brnih.govnih.govasm.org. Instead, Michellamine B acts by inhibiting viral reverse transcriptase (RT), an enzyme essential for the early stage of viral replication where viral RNA is converted into DNA capes.gov.brnih.govnih.govresearchgate.netasm.org. Beyond this early intervention, Michellamine B also interferes with later stages of the viral life cycle by inhibiting cellular fusion and syncytium formation, processes critical for the spread of HIV within the host capes.gov.brnih.govnih.govresearchgate.netasm.org.
Evidence from studies on Michellamines D and F suggests a similar targeting of early viral replication phases nih.gov. While the specific cellular pathways targeted by this compound beyond early viral entry are not as extensively detailed as those for Michellamine B in the provided snippets, the class-wide activity points towards a multi-faceted approach to antiviral action.
Comparison of Mechanistic Profiles with Other Michellamine Congeners
The Michellamine family, including compounds like Michellamine A, B, D, E, and F, exhibits a range of antiviral activities, with variations in potency and specific mechanisms. Michellamine B is recognized for its dual action: inhibiting HIV reverse transcriptase and preventing cellular fusion and syncytium formation, while also affecting human DNA polymerases alpha and beta capes.gov.brnih.govnih.govresearchgate.netasm.orgscispace.com. Michellamines D and F have shown comparable HIV-inhibitory activity to Michellamine B, with this compound demonstrating notable potency against the HIV-RF strain nih.govresearchgate.net. Time-of-addition studies suggest that Michellamines D and F, similar to Michellamine B, primarily act during the early stages of viral infection nih.gov.
While the primary focus of Michellamine research has been on their anti-HIV activity, comparative studies with other structurally related naphthylisoquinoline (NIQ) alkaloids, such as Jozimine A2, highlight potential differences in cellular targets. For instance, in studies related to cancer cell mechanisms, Jozimine A2 showed cytotoxic effects via NF-κB inhibition, whereas Michellamine B did not exhibit activity in the same assays mdpi.com. This underscores that while the Michellamine scaffold confers antiviral properties, specific structural variations among congeners can lead to distinct biological activities and cellular interactions.
Structure Activity Relationship Sar Studies for Michellamine F and Its Analogues
Impact of Naphthylisoquinoline Moiety Variations on Biological Activity
The fundamental building block of Michellamine F and its congeners is the naphthylisoquinoline moiety. Variations in this core structure have been shown to significantly impact biological activity. The dimeric nature of the michellamines is a critical determinant of their potent anti-HIV activity. Monomeric naphthylisoquinoline alkaloids, such as korupensamine E, while exhibiting other biological activities like antimalarial effects, are generally less potent as HIV inhibitors compared to their dimeric counterparts. researchgate.netuow.edu.au This suggests that the presence of two naphthylisoquinoline units is a primary requirement for significant anti-HIV efficacy.
Naturally occurring variations in the naphthylisoquinoline scaffold have provided valuable SAR insights. For instance, the isolation of michellamines D, E, and F, which exhibit in vitro HIV-inhibitory activity comparable to the well-studied michellamine B, underscores that certain modifications to the core structure are well-tolerated without compromising antiviral potency. uow.edu.au The discovery of additional analogues, such as michellamines A2, A3, A4, B2, and B3, from the root bark of Ancistrocladus congolensis, further expands the understanding of permissible structural diversity within this class of compounds for maintaining biological activity.
Table 1: Comparative Anti-HIV Activity of Monomeric vs. Dimeric Naphthylisoquinoline Alkaloids
| Compound | Structural Class | Reported Anti-HIV Activity |
| Korupensamine E | Monomeric Naphthylisoquinoline | Less potent than dimeric analogues |
| Michellamine B | Dimeric Naphthylisoquinoline | Potent inhibitor of HIV replication |
| Michellamine D | Dimeric Naphthylisoquinoline | Comparable activity to Michellamine B |
| Michellamine E | Dimeric Naphthylisoquinoline | Comparable activity to Michellamine B |
| This compound | Dimeric Naphthylisoquinoline | Comparable activity to Michellamine B |
Role of the Biaryl Linkage and Atropisomerism in Bioactivity
A defining structural feature of the michellamines is the biaryl linkage that connects the two naphthylisoquinoline monomers. The rotational restriction around this C-C single bond gives rise to atropisomerism, resulting in stereoisomers that are non-superimposable mirror images. This phenomenon plays a pivotal role in the biological activity of these compounds.
The initial discovery of michellamines A, B, and C revealed the profound impact of atropisomerism on anti-HIV potency. nih.gov Among these, michellamine B was identified as the most abundant and potent anti-HIV agent. nih.gov Michellamine A and C are atropisomers of michellamine B and exhibit different levels of antiviral activity, highlighting the critical importance of the specific three-dimensional arrangement of the two monomeric units for effective interaction with the viral target. researchgate.net
Table 2: Influence of Atropisomerism on the Anti-HIV Activity of Michellamines
| Compound | Atropisomeric Relationship | Relative Anti-HIV Potency |
| Michellamine A | Atropisomer | Less potent than Michellamine B |
| Michellamine B | Atropisomer | Most potent in the series |
| Michellamine C | Atropisomer | Less potent than Michellamine B |
Influence of Substituent Groups on Antiviral and Other Biological Activities
The nature and position of substituent groups on the naphthylisoquinoline scaffold of michellamines are key modulators of their biological activity. These functional groups, primarily hydroxyl (-OH) and methoxy (-OCH3) groups, influence the molecule's electronic properties, solubility, and ability to form hydrogen bonds, all of which can affect interactions with biological targets.
While a systematic study of a wide range of synthetic substituent modifications on this compound itself is not extensively documented, the activities of naturally occurring analogues provide significant SAR insights. The presence and location of hydroxyl groups are particularly important. Intramolecular hydrogen bonds, often involving these hydroxyl groups, play a crucial role in stabilizing the preferred conformation of the molecule. researchgate.net Changes in the number or position of these groups can alter this conformational stability and, consequently, the biological activity.
For instance, the specific substitution pattern of hydroxyl and methoxy groups on the aromatic rings distinguishes the various michellamine analogues and likely contributes to the subtle differences in their bioactivity profiles. The anti-HIV activity of michellamine B, for example, is attributed to its specific arrangement of these functional groups, which facilitates its interaction with viral enzymes and cellular membranes. nih.gov Alterations to this substitution pattern, as seen in other naturally occurring michellamines, can lead to variations in potency and even the emergence of other biological activities, such as antimalarial effects.
Design and Synthesis of Derivatives for SAR Exploration
The promising biological activities of the michellamines have spurred efforts in the design and synthesis of novel analogues to further probe the SAR of this chemical class. These synthetic endeavors aim to create derivatives with improved potency, selectivity, and pharmacokinetic properties, as well as to identify the minimal structural requirements for bioactivity.
One approach has been the synthesis of simplified analogues to determine the importance of different structural features. For example, the synthesis of monomeric and dimeric analogues with novel isoquinoline (B145761) units has been undertaken to evaluate the contribution of this specific substructure to HIV reverse transcriptase inhibitory activity. uow.edu.au This involves the preparation of key precursors like naphthylboronic acids/esters and halogenated dihydroisoquinolines, which are then coupled to construct the final analogues. uow.edu.au
Another strategy involves the modification of the core scaffold and substituent groups. The synthesis of halogenated 3,4-dihydroisoquinolines and 3,4-dihydroisoquinolin-1(2H)-ones as building blocks for new michellamine B analogues represents a targeted effort to explore the impact of electron-withdrawing groups and modifications to the isoquinoline ring system. uow.edu.au The development of synthetic routes, such as those employing Diels-Alder or Wittig reactions to construct the naphthyl portion, provides the flexibility to introduce a variety of substituents for comprehensive SAR studies. uow.edu.au These synthetic strategies are crucial for generating a library of diverse analogues that can be systematically evaluated to build a more complete understanding of the relationship between the chemical structure of michellamines and their biological function.
Advanced Research Methodologies Applied to Michellamine F
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling serve as powerful tools to simulate and predict the behavior of complex molecules like Michellamine F at an atomic level. researchgate.net While specific computational studies focusing exclusively on this compound are not extensively detailed in the literature, research on the broader family of naphthylisoquinoline alkaloids provides a foundational understanding. researchgate.net These theoretical approaches are essential for exploring molecular structure, stability, and interactions with biological targets, complementing experimental data. researchgate.net
Conformational analysis is critical for understanding the three-dimensional structure and flexibility of this compound, which directly influences its biological function. Computational studies on related naphthylisoquinoline alkaloids have identified key factors that stabilize their conformations. researchgate.net These include the formation of intramolecular hydrogen bonds and the mutual orientation of the two constituent moieties, where a perpendicular arrangement between the naphthalene (B1677914) and isoquinoline (B145761) parts is often preferred. researchgate.net
Molecular dynamics (MD) simulations can further elaborate on these findings by modeling the atomic movements of the molecule over time, providing insights into its dynamic behavior in different environments. Experimentally, the stereochemistry of this compound was elucidated using Nuclear Overhauser Effect (NOE) correlations, a technique that measures the spatial proximity of atoms. acs.orgnih.gov This experimental data is invaluable for validating and refining the starting structures used in computational simulations.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific target, such as a protein or enzyme. nih.gov This method helps in understanding the basis of a compound's biological activity. Although detailed molecular docking studies specifically for this compound are not widely published, its known anti-HIV activity points to likely biological targets. acs.orgnih.gov
Research on the closely related and potent Michellamine B has shown that it inhibits HIV by targeting the enzymatic activity of reverse transcriptase (RT) and by disrupting cell fusion and syncytium formation. nih.gov Consequently, these viral proteins and cellular components represent primary targets for hypothetical molecular docking studies of this compound to elucidate its binding modes and interactions at the atomic level.
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is instrumental in drug discovery for predicting the activity of new chemical entities and optimizing lead compounds.
A formal QSAR study for this compound has not been reported. However, the isolation and activity data of related compounds provide a basis for such an analysis. Michellamines D, E, and F were found to exhibit in vitro HIV-inhibitory activity comparable to the well-studied Michellamine B. acs.orgnih.gov This dataset of structurally similar dimeric alkaloids with corresponding biological activities could be used to develop a QSAR model. Such a model would identify the key molecular descriptors (e.g., steric, electronic, and hydrophobic properties) that govern their anti-HIV potency, thereby guiding the design of novel, more effective analogues.
Advanced Spectroscopic Techniques for Mechanistic Insights
The structural elucidation of this compound was heavily dependent on the application of advanced spectroscopic techniques. These methods provided the necessary data to determine its molecular formula, connectivity, and complex three-dimensional stereochemistry. acs.orgnih.gov
The following table summarizes the key techniques used in the characterization of this compound and its co-isolated analogues:
| Spectroscopic Technique | Purpose in this compound Research | Reference |
| Spectroanalytical Methods | General determination of the molecular structure and functional groups. | acs.orgnih.gov |
| NOE Correlations | Used to define the relative stereochemistry by measuring spatial relationships between protons. | acs.orgnih.gov |
| CD Spectroscopy | Employed to determine the absolute configuration of the molecule's stereocenters. | acs.orgnih.gov |
| High-Resolution Mass Spectrometry | Utilized to establish the precise molecular formula of the compound. | acs.org |
| 1H and 13C NMR | Provided detailed information on the chemical environment of hydrogen and carbon atoms, respectively, to map the molecular skeleton. | acs.org |
These combined techniques were essential to unequivocally identify the unique structure of this compound among the family of dimeric naphthylisoquinoline alkaloids. acs.org
Proteomic and Metabolomic Approaches in this compound Research
Proteomics and metabolomics are large-scale studies of proteins and small-molecule metabolites, respectively, within a biological system. These "omics" technologies can provide a comprehensive snapshot of the cellular response to a bioactive compound. To date, the application of proteomic or metabolomic approaches to investigate the broader mechanistic effects of this compound has not been reported in scientific literature. Such studies could, in the future, identify the downstream cellular pathways modulated by this compound, revealing new biological targets and providing a deeper understanding of its anti-HIV activity and potential off-target effects.
Chemotaxonomic Studies of Ancistrocladus Species and this compound Distribution
Chemotaxonomy is the classification of plants and other organisms based on their chemical constituents. The presence of specific, structurally complex secondary metabolites can serve as a marker for a particular genus or species.
This compound, along with the novel michellamines D and E, was first isolated from the tropical liana Ancistrocladus korupensis. acs.orgnih.gov This plant is native to the Korup rainforest in Cameroon. nih.gov The discovery of this distinct group of dimeric naphthylisoquinoline alkaloids is of significant chemotaxonomic importance. It helps to chemically characterize A. korupensis and distinguish it from other species within the Ancistrocladus genus, contributing to the broader understanding of the chemical diversity and evolutionary relationships within this unique plant family.
Future Research Directions and Unexplored Avenues
Elucidation of Complete Biosynthetic Pathway for Michellamine F
While this compound is recognized as a dimeric indole (B1671886) alkaloid, a comprehensive understanding of its natural biosynthesis remains incomplete. Future research should prioritize the detailed mapping of its entire biosynthetic pathway. This includes identifying all precursor molecules, the specific enzymes responsible for key transformations such as oxidative coupling and cyclization, and the genetic machinery governing these processes. Elucidating these steps is crucial for potential biotechnological production through metabolic engineering or for understanding regulatory mechanisms in the producing organism. Current research has identified precursors for related alkaloids, but the precise enzymatic cascade for this compound requires dedicated investigation. mdpi.comresearchgate.net
Development of Novel Synthetic Routes with Enhanced Efficiency and Stereocontrol
Table 1: Comparison of Synthetic Approaches for Michellamine Core Structures
| Synthesis Strategy | Key Reaction Type(s) | Reported Efficiency/Yield | Stereocontrol Achieved | Challenges/Areas for Improvement |
| Benzyne Annulation | Benzyne + Furan Cycloaddition | Moderate | Limited | Regiochemical outcome unfavorable; requires optimization. |
| Suzuki-Miyaura Coupling | Aryl Cross-Coupling | High (for biaryl bond) | Good (with chiral ligands) | Steric hindrance in coupling; optimization of chiral ligands. |
| Oxidative Coupling | Dimerization of Naphthylisoquinolines | Variable | Dependent on precursor | Critical dimerization step; potential for side reactions. |
| Modular THIQ Assembly | Catellani Reaction, Au(I) Catalysis | Efficient for THIQ units | High (for THIQ units) | Integration into full Michellamine synthesis; biaryl coupling. |
Discovery and Characterization of New Biological Targets for this compound
While this compound is primarily known for its potent antiviral activity, particularly against HIV, its precise molecular targets and mechanisms of action are not fully elucidated. Future research should aim to identify novel biological targets beyond its known antiviral effects. This could involve employing advanced biochemical assays, proteomics, and genetic screening approaches to uncover interactions with cellular proteins, enzymes, or signaling pathways. Understanding these interactions could reveal new therapeutic applications for this compound or its analogues in other disease areas and provide a deeper mechanistic understanding of its biological effects. researchgate.netmdpi.comnih.govd-nb.info
Exploration of New Biological Activities Beyond Known Antiviral Effects
Beyond its established antiviral properties, there is potential for this compound to exhibit a broader spectrum of biological activities. Future research should involve comprehensive screening of this compound against various disease models, including cancer, inflammatory disorders, and neurodegenerative diseases. Preliminary studies have indicated cytotoxic effects against certain cancer cell lines, suggesting potential anticancer applications. researchgate.netplos.orgacs.orgacs.org Further exploration into its immunomodulatory properties could also reveal therapeutic benefits in immune-related conditions. mdpi.comijbpas.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
